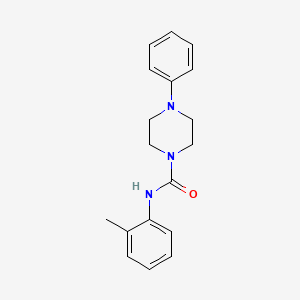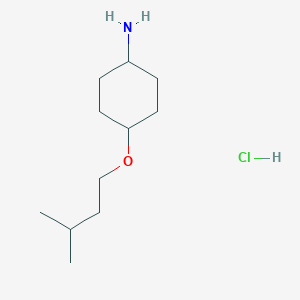
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide” is a compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted with a phenyl group and a carboxamide group . The exact structure, including the positions of the substituents on the piperazine ring, would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and many are soluble in organic solvents . The compound’s exact melting point, boiling point, solubility, and other properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
- New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, aiming to develop intermediates for antileukemic agents like imatinib. These compounds, including N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, demonstrate the versatility of N-methylpiperazine derivatives in drug synthesis (Koroleva et al., 2011).
Biological Applications
- The discovery and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent and selective NK1 receptor antagonist highlights the potential of specific N-phenylpiperazine derivatives in treating conditions mediated by the NK1 receptor (Di Fabio et al., 2009).
- Novel thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, were synthesized, showing significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Shareef et al., 2016).
PET Imaging Applications
- [11C]CPPC, a PET radiotracer specific for the CSF1R microglia-specific marker, illustrates the application of N-phenylpiperazine derivatives in noninvasively imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation, offering valuable insights into various neuropsychiatric disorders (Horti et al., 2019).
Anticancer and Anti-inflammatory Agents
- Studies on pyrazolopyrimidine derivatives show the synthesis of compounds with potential anticancer and anti-5-lipoxygenase activities, indicating the broad therapeutic potential of N-phenylpiperazine derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).
Future Directions
The study of piperazine derivatives is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Future research on “N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide” could include studying its synthesis, properties, and potential applications .
properties
IUPAC Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSHCKLBGFOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)
![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)

![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)
![2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2836074.png)